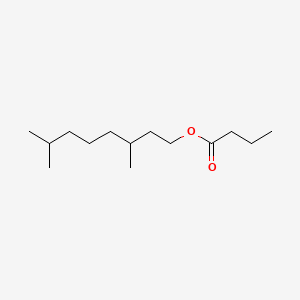

3,7-dimethyloctyl butanoate

Description

Structure

3D Structure

Properties

CAS No. |

67874-80-0 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

3,7-dimethyloctyl butanoate |

InChI |

InChI=1S/C14H28O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h12-13H,5-11H2,1-4H3 |

InChI Key |

MHOJKRQFONEPRN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCCC(C)CCCC(C)C |

Canonical SMILES |

CCCC(=O)OCCC(C)CCCC(C)C |

Other CAS No. |

67874-80-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyloctyl Butanoate

Chemo-synthetic Pathways and Strategies for Stereoselective Production

The synthesis of 3,7-dimethyloctyl butanoate, an ester formed from 3,7-dimethyloctanol (tetrahydrogeraniol) and butanoic acid (butyric acid), can be achieved through various chemo-synthetic routes. The primary challenge lies in optimizing reaction conditions for yield and purity while also controlling stereochemistry at the C3 position of the alcohol moiety.

Development and Optimization of Esterification Routes for this compound Synthesis

The most direct and common method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 3,7-dimethyloctanol with butanoic acid. The reaction is reversible, and thus, optimization strategies are crucial for driving the equilibrium toward the product side.

Key parameters that are manipulated to optimize the synthesis include temperature, catalyst concentration, and the molar ratio of the reactants. Typically, an excess of one reactant (usually the alcohol, as it is often less expensive or easier to remove) is used to shift the equilibrium. The removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, is another critical technique to achieve high conversion rates.

Research on the synthesis of structurally similar esters, such as butyl butyrate (B1204436), has demonstrated that response surface methodology (RSM) is a powerful tool for optimization. Studies have identified optimal conditions by systematically varying parameters. For instance, in one study, an optimal butyl butyrate yield of 97.9% was achieved using a specific heteropolyacid catalyst. researcher.life Similar statistical design methodologies, like the Box-Behnken design, can be applied to the synthesis of this compound to systematically determine the ideal conditions for maximizing yield. researcher.life

Table 1: Illustrative Optimization Parameters for Esterification This table is based on optimization data for analogous ester synthesis and represents a model for the production of this compound.

| Parameter | Range Studied | Optimal Value | Effect on Yield |

| Temperature (°C) | 80 - 120 | 110 | Increases reaction rate, but can lead to side reactions at higher temperatures. |

| Alcohol:Acid Molar Ratio | 1:1 - 3:1 | 2.5:1 | Excess alcohol shifts equilibrium, increasing conversion. |

| Catalyst Conc. (% w/w) | 0.5 - 2.0 | 1.5 | Higher concentration increases rate, but can cause charring or purification issues. |

Catalytic Approaches in this compound Production

Homogeneous Catalysis: This approach involves a catalyst that is in the same phase as the reactants, typically a liquid. For the esterification of 3,7-dimethyloctanol, common homogeneous catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). These catalysts are highly effective at protonating the carbonyl oxygen of butanoic acid, which activates it for nucleophilic attack by the alcohol. youtube.com While offering high reaction rates, homogeneous catalysts present significant drawbacks, including difficulty in separation from the product mixture, which often requires neutralization and washing steps that generate corrosive and problematic waste streams.

Heterogeneous Catalysis: In this method, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This approach has gained favor as it aligns with green chemistry principles. Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides are commonly used. The primary advantage is the ease of catalyst separation via simple filtration, allowing for catalyst recycling and reuse, which simplifies product purification and reduces waste. While potentially exhibiting lower activity compared to their homogeneous counterparts, process intensification strategies, such as use in packed-bed continuous reactors, can enhance their efficiency.

Table 2: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, PTSA | High activity, low cost, fast reaction rates. | Difficult to separate, corrosive, generates waste, not reusable. |

| Heterogeneous | Ion-Exchange Resins, Zeolites | Easy separation, reusable, non-corrosive, reduced waste. | Lower activity, potential for pore diffusion limitations, higher initial cost. |

Application of Green Chemistry Principles in Synthetic Protocols

The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry. Key strategies include:

Catalysis over Stoichiometric Reagents: Utilizing catalytic amounts of a substance is inherently greener than using stoichiometric reagents. The shift from homogeneous to reusable heterogeneous catalysts is a prime example. google.com

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Fischer esterification has a high atom economy, with water being the only byproduct.

Use of Safer Solvents: Whenever possible, the use of auxiliary substances like solvents should be made unnecessary or innocuous. Performing the reaction under solvent-free conditions, where one of the liquid reactants acts as the solvent, is a common green approach. If a solvent is necessary, greener alternatives to traditional hydrocarbons like toluene (B28343) (used in Dean-Stark traps) are sought.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure. While esterification often requires heat, optimizing the process to run at lower temperatures through highly active catalysts can significantly reduce energy consumption. Microwave-assisted synthesis is another technique that can reduce reaction times and energy input. researcher.life

Enantioselective Synthesis of this compound Stereoisomers

The precursor alcohol, 3,7-dimethyloctanol, possesses a chiral center at the C3 position, meaning it can exist as (R)- and (S)-enantiomers. As the chirality resides in the alcohol portion, the most effective strategy for producing an enantiomerically pure ester is to start with an enantiomerically pure alcohol. The subsequent esterification with butanoic acid does not typically affect the existing stereocenter.

The synthesis of optically active 3,7-dimethyloctanol can be approached through several methods:

Resolution of Racemic Alcohol: A racemic mixture of 3,7-dimethyloctanol can be separated into its constituent enantiomers through classical resolution or, more efficiently, via kinetic resolution using enzymes.

Asymmetric Synthesis: Building the chiral alcohol from achiral precursors using a chiral catalyst or auxiliary is a more modern and efficient approach. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor, such as geraniol (B1671447) or citronellal, using chiral metal complexes (e.g., those based on Ruthenium-BINAP) can yield enantiomerically enriched 3,7-dimethyloctanol. Methodologies for synthesizing related chiral compounds, such as optically active 3,7-dimethyl-6-octenol, have been developed via processes like asymmetric isomerization followed by reduction. google.com

Chiral Pool Synthesis: Utilizing a naturally occurring chiral molecule as a starting material to build the target molecule.

Once the desired enantiomer of 3,7-dimethyloctanol is obtained, it is reacted with butanoic acid or an activated derivative (like butanoyl chloride) under standard esterification conditions to yield the corresponding enantiopure (R)- or (S)-3,7-dimethyloctyl butanoate.

Biocatalytic and Chemoenzymatic Production of this compound and Related Esters

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical synthesis. For ester production, lipases (EC 3.1.1.3) are the most widely used enzymes due to their stability in organic solvents, broad substrate specificity, and high selectivity. nih.gov

The lipase-catalyzed synthesis of this compound can be performed via direct esterification of the alcohol and acid or through transesterification, where an existing ester (e.g., ethyl butyrate) acts as the acyl donor. nih.gov The advantages of enzymatic synthesis are significant:

Mild Reaction Conditions: Reactions are typically run at or near room temperature, reducing energy consumption and minimizing side reactions.

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity. This can be particularly useful in kinetic resolutions to produce enantiomerically pure esters from a racemic alcohol.

Reduced Waste: The need for harsh acids or bases is eliminated, simplifying workup and reducing waste generation.

The optimization of enzymatic ester synthesis involves studying parameters such as the choice of lipase (B570770), enzyme concentration, substrate molar ratio, temperature, and solvent. For example, in the synthesis of geranyl butyrate, a structurally related flavor ester, optimization using lipase from Thermomyces lanuginosus achieved a 93% conversion in 6 hours at 50°C. nih.govnih.govresearchgate.net Similar optimization studies for the synthesis of isoamyl butyrate have also yielded high conversions (96-98%) under optimized conditions. redalyc.org Immobilizing the lipase on a solid support is a common strategy to enhance its stability and allow for easy recovery and reuse, further improving the economic and environmental viability of the process. redalyc.org

Table 3: Optimized Conditions for Biocatalytic Synthesis of Flavor Esters This table presents data from the synthesis of analogous esters, providing a model for the biocatalytic production of this compound.

| Ester Product | Lipase Source | Optimal Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Max. Conversion (%) | Reference |

| Geranyl Butyrate | Thermomyces lanuginosus | 50 | 1:5 (Acid:Alcohol) | 93 | nih.govnih.gov |

| Isoamyl Butyrate | Mucor miehei | ~40 | 1.25:1 | 98 | redalyc.org |

| Butyl Butyrate | Porcine Pancreas | ~40 | 2.41:1 | 94.5 | researchgate.net |

Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions in a multi-step sequence. This approach leverages the high selectivity of enzymes for key transformations (like creating a chiral center) with the efficiency of chemical methods for other steps, providing a versatile and powerful strategy for producing complex molecules like specific stereoisomers of this compound.

Identification, Characterization, and Engineering of Enzymes for Esterification and Transesterification

The enzymatic synthesis of esters like this compound primarily relies on lipases, which catalyze both esterification (from an alcohol and a carboxylic acid) and transesterification reactions. medcraveonline.com Lipases are favored for their high catalytic efficiency, mild reaction conditions, and the ease of separation from the final product. medcraveonline.com

Identification and Characterization: A variety of microbial lipases have been identified as effective catalysts for the synthesis of terpene esters. Commercially significant lipases are sourced from microorganisms. researchgate.net Commonly used enzymes include immobilized Candida antarctica lipase B (often known as Novozym 435), Lipozyme TL IM, and lipases from Rhizopus oryzae and Rhizomucor miehei. medcraveonline.comresearchgate.netdss.go.th These enzymes are characterized by their ability to function in non-aqueous environments, which is crucial for shifting the reaction equilibrium towards ester synthesis. mdpi.comlongdom.org For instance, the lipase from porcine pancreas has been successfully used to synthesize various aliphatic esters of butyric acid. longdom.org Studies on the synthesis of citronellyl esters, which share the same alcohol moiety as this compound, have demonstrated high conversion yields (up to 98%) using immobilized Candida antarctica lipase. researchgate.net

Enzyme Engineering: While specific engineering studies on enzymes for this compound synthesis are not extensively documented, the broader field of enzyme engineering offers significant potential. Techniques such as directed evolution and rational design are employed to improve enzyme stability, activity, and substrate specificity. The goal is to develop robust biocatalysts that can withstand industrial process conditions, such as higher temperatures or the presence of organic solvents, leading to more efficient and cost-effective production of target esters.

Table 1: Lipases Used in the Synthesis of Related Terpenyl Esters

| Enzyme Source | Immobilization/Form | Substrates | Reaction Type | Max. Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Candida antarctica (Novozym 435) | Immobilized | Citronellol (B86348), Oleic Acid | Esterification | ~90% | researchgate.net |

| Rhizopus oryzae | Immobilized on film | Citronellol, Vinyl Esters | Transesterification | 98% (Citronellyl butyrate) | researchgate.net |

| Rhizomucor miehei (Lipozyme) | Immobilized | Coconut Oil, Citronellol | Alcoholysis | >50% | dss.go.th |

| Porcine Pancreas | Lyophilized powder | Butyric Acid, Alcohols (C4-C11) | Esterification | >90% (with lower alcohols) | longdom.org |

| Black Cumin Seedling | Crude acetone (B3395972) powder | Citronellol, Geranyl Acetate (B1210297) | Transesterification | 76.32% | bibliotekanauki.pl |

Whole-Cell Biotransformation Systems for this compound Precursors

Whole-cell biotransformation presents an alternative to using isolated enzymes, offering the advantage of cofactor regeneration and potentially reducing costs associated with enzyme purification and immobilization. This approach utilizes entire microbial cells (e.g., bacteria or yeast) that are engineered or naturally capable of performing the desired chemical conversion.

For the production of this compound, this would involve using microorganisms that can convert precursors like citronellol and butyric acid (or its derivatives) into the final ester. While specific systems for this compound are still an emerging area of research, studies on related compounds provide a proof of concept. For example, Aspergillus niger has been used to synthesize various terpene alcohol esters. researchgate.net The fermentation of glycerol (B35011) by Clostridium pasteurianum can be optimized to produce butanol and other valuable chemicals, showcasing how metabolic pathways can be harnessed to generate ester precursors. researchgate.net The development of such systems for this compound would require screening for suitable microbial strains or genetically engineering them to express efficient lipase enzymes and manage the transport of hydrophobic substrates and products across the cell membrane.

Optimization of Bioreaction Conditions and Process Intensification in Bioproduction

To make enzymatic ester synthesis industrially viable, optimization of reaction conditions and process intensification are critical. mdpi.com Key parameters that influence the reaction rate and yield include temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent. nih.gov

Optimization of Bioreaction Conditions:

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature for lipases like Novozym 435 is typically between 30–60 °C. nih.gov For the alcoholysis of coconut oil with citronellol using Rhizomucor miehei lipase, the optimal temperature was found to be 50°C. dss.go.th

Substrate Molar Ratio: An excess of one substrate (usually the alcohol) can be used to shift the equilibrium towards product formation. However, a large excess can sometimes lead to enzyme inhibition. nih.gov

Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which mass transfer limitations can occur. nih.gov

Water Removal: Water is a byproduct of esterification, and its presence can promote the reverse hydrolytic reaction. mdpi.com Techniques like pervaporation or the use of molecular sieves are employed to remove water from the reaction medium, thereby driving the reaction towards higher ester conversion. mdpi.commdpi.com

Process Intensification: Process intensification strategies aim to improve the efficiency of the synthesis process, reducing reaction times, energy consumption, and waste. researchgate.net

Ultrasound and Microwave Irradiation: These non-conventional energy sources can enhance the reaction rate by improving mass transfer and, in some cases, by directly affecting the enzyme's catalytic activity. researchgate.netresearchgate.net Microwave irradiation, for example, can decrease reaction times and improve product purity. researchgate.net

Reactive Distillation: This technique integrates the reaction and separation of byproducts (like water) into a single unit, which continuously shifts the chemical equilibrium towards the formation of the ester. mdpi.com

Solvent-Free Systems: Conducting reactions without a solvent simplifies downstream processing and reduces environmental impact. High conversions of about 90% have been achieved for citronellyl esters in solvent-free systems using Novozym 435. researchgate.net

Table 2: Optimized Conditions for Enzymatic Synthesis of Related Esters

| Ester Product | Enzyme | Key Optimized Parameters | Reported Conversion/Yield | Reference |

|---|---|---|---|---|

| Geranyl Butyrate | Immobilized Lipase | Temp: 25-30°C, Water: 3.6% (v/v), Acid/Alcohol Ratio: 2.5 | - | researchgate.net |

| Citronellyl Acetate | Black Cumin Seedling Lipase | Temp: 41°C, Substrate Conc.: 0.25 M, Time: 72 h | 76.32% | bibliotekanauki.pl |

| Citronellyl Oleate | Novozym 435 | Temp: 40°C, Enzyme Conc.: 10 wt.% | ~90% | researchgate.net |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym 435 | Temp: 80°C, 20% excess alcohol | 99% | mdpi.com |

Chemical Derivatization and Functionalization of the this compound Skeleton

Beyond its synthesis, the molecular structure of this compound serves as a scaffold for creating new chemical entities. Derivatization and functionalization can lead to analogs with modified properties and provide insights into structure-activity relationships.

Synthesis of Structurally Modified Analogs and Their Academic Significance

The synthesis of analogs of this compound can be achieved by modifying either the alcohol or the acid moiety. This allows for a systematic exploration of how structural changes affect the molecule's physical, chemical, and biological properties.

Modification of the Acyl Chain: By replacing the butanoyl group with other acyl groups, a library of esters can be created. For example, reacting 3,7-dimethyloctanol with acetic anhydride (B1165640) or other acid anhydrides in the presence of a catalyst can yield the corresponding acetate or other esters. medcraveonline.com This approach has been used to synthesize a wide range of perfumery esters like citronellyl acetate and geranyl acetate. jetir.org

Modification of the Alkoxy Chain: While more complex, modifications to the 3,7-dimethyloctyl chain can introduce new functional groups or alter the steric and electronic properties of the molecule.

The academic significance of these analogs lies in their use for probing biological systems and understanding molecular interactions. For example, in the field of insect chemical ecology, different terpenic esters are used to study the specificity of olfactory receptors and pheromone-degrading enzymes. nih.gov

Exploration of Novel Reaction Pathways for Scaffolding and Conjugation

The ester functional group in this compound is a versatile handle for further chemical transformations.

Transesterification: This reaction can be used to exchange the butanoyl group for a different acyl group under either acid, base, or enzymatic catalysis. organic-chemistry.orgmdpi.com It is a key reaction for producing a variety of esters from a common precursor. For instance, the transesterification of methyl acetate with n-butanol demonstrates the exchange of an alkoxy group. beilstein-journals.org

Conjugation: The this compound skeleton could potentially be conjugated to other molecules to create hybrid structures. For example, if a functional group (like a hydroxyl or amino group) were introduced onto the alkyl chain, it could be used as a point of attachment for other chemical moieties, such as fluorescent tags for biological imaging or linkage to polymers for materials science applications. The synthesis of various drugs often involves the conjugation of different molecular fragments to achieve a desired pharmacological profile. medihealthpedia.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding in Non-Human Biological Systems

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. doaj.org For terpenoid esters like this compound, these studies are particularly relevant in the context of insect chemical communication and pest control. researchgate.net

In non-human systems, such as insects, these esters can act as pheromones, allomones, or kairomones. SAR studies involve synthesizing a series of structurally related analogs and testing their activity in biological assays. For example, the insecticidal activity of various terpenes and their derivatives has been evaluated to determine which molecular properties are important for their bioactivity. doaj.orgresearchgate.net Quantitative structure-activity relationship (QSAR) models have been developed for terpenes, indicating that properties like lipophilicity (the ability to dissolve in fats) play a significant role in their larvicidal activity against mosquitoes like Aedes aegypti. nih.govresearchgate.net By systematically altering the length of the acyl chain or the structure of the terpene alcohol, researchers can map the structural requirements for optimal interaction with insect olfactory receptors or other molecular targets. doaj.org This mechanistic understanding is vital for designing new, more effective, and species-specific pest control agents. researchgate.netnih.gov

Advanced Analytical Research Methodologies for 3,7 Dimethyloctyl Butanoate Characterization

Sophisticated Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating 3,7-dimethyloctyl butanoate from other volatile and semi-volatile compounds. Gas chromatography, in particular, is well-suited for this purpose due to the compound's volatility.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound, which is a component of some essential oils and food products. nih.govresearchgate.netuah.edu When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities. For unequivocal identification, especially in intricate mixtures, coupling GC with a Mass Spectrometer (MS) is standard practice. mdpi.comnih.gov The GC-MS system separates the components of a mixture, and the MS provides mass spectra for individual compounds, which act as a chemical fingerprint.

The analysis typically involves a non-polar or medium-polarity capillary column. The temperature program is optimized to achieve baseline separation of the target analyte from other matrix components. For instance, a common setup might use a 30-meter column with a temperature ramp starting at a low temperature (e.g., 40-60°C) and increasing at a controlled rate (e.g., 3-5°C/min) to a final temperature of around 210-250°C. mdpi.com

Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by reducing chemical noise, making it invaluable for detecting trace amounts of this compound in challenging matrices.

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Rtx-5MS, HP-5MS (5% Phenyl Polysilphenylene-siloxane) |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of ~1.2 mL/min |

| Oven Program | Initial 40°C (2 min hold), ramp at 3°C/min to 210°C (10 min hold) mdpi.com |

| Injector Temperature | 250°C |

| Split Ratio | 1:10 to 1:100, depending on concentration |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

This interactive table summarizes typical starting conditions for the GC-MS analysis of compounds similar in structure and volatility to this compound.

The this compound molecule possesses a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3,7-dimethyloctyl butanoate). These enantiomers often exhibit different biological and sensory properties. Chiral gas chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). gcms.czazom.com

This technique utilizes a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers. azom.com This differential interaction results in different retention times for the (R)- and (S)-forms, allowing for their separation. The choice of the specific cyclodextrin (B1172386) derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) is critical for achieving optimal resolution. By integrating the peak areas of the two separated enantiomers, their ratio and the enantiomeric excess can be accurately calculated.

Extracting and concentrating this compound from complex samples like foods, beverages, or biological tissues is a critical prerequisite for accurate analysis. taylorfrancis.com Modern sample preparation techniques are designed to be fast, efficient, and minimize the use of organic solvents.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. researchgate.net The volatile analytes, including this compound, adsorb to the fiber and are then thermally desorbed into the GC injector. Other valuable techniques include headspace analysis, where the vapor above a sample is injected, and stir bar sorptive extraction (SBSE), which offers a larger sorbent phase volume for enhanced enrichment of trace analytes. taylorfrancis.comyoutube.com

Table 2: Comparison of Sample Preparation Techniques for Volatile Esters

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a solid or liquid sample. youtube.com | Simple, fast, avoids non-volatile matrix components. | Analysis of aromas in beverages and solid foods. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. researchgate.net | Solvent-free, integrates sampling and pre-concentration. researchgate.net | Fragrance profiling, environmental sample analysis. |

| Stir Bar Sorptive Extraction (SBSE) | Analyte extraction onto a thick polymer coating on a magnetic stir bar. taylorfrancis.com | High enrichment factor, excellent for ultra-trace analysis. | Flavor analysis in wine, detection of off-odors. |

This interactive table outlines common strategies for preparing diverse samples for the analysis of this compound.

High-Resolution Spectroscopic Methods for Structural and Conformational Elucidation

While chromatography excels at separation, spectroscopy provides the detailed structural information needed for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. weebly.comethernet.edu.et High-field NMR provides the necessary resolution and sensitivity to fully characterize this compound.

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the molecular structure by establishing connectivity between atoms. core.ac.uk For instance, HMBC can confirm the ester linkage by showing a correlation between the protons on the C1' of the alcohol moiety and the carbonyl carbon (C1) of the butanoate group. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry at the chiral center by measuring through-space interactions between protons. core.ac.uk

Advanced mass spectrometry techniques provide further layers of analytical detail. High-Resolution Mass Spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can measure the mass of the molecular ion with extremely high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₁₄H₂₈O₂ for this compound), which is critical for differentiating it from isobaric compounds.

The fragmentation pattern in MS provides structural clues. For esters, characteristic fragmentation includes cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.org Studying these fragmentation pathways helps confirm the structure.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₄H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₂₁]⁺ | Loss of butanoic acid radical (•OOC(CH₂)₂CH₃) |

| 71 | [C₄H₇O]⁺ | Butyryl cation, from alpha-cleavage |

This interactive table details the expected fragmentation pattern of this compound under Electron Ionization (EI) mass spectrometry, aiding in its identification.

Ion Mobility Spectrometry (IMS), when coupled with GC-MS, adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled tube under an electric field. nih.govresearchgate.net This technique, known as GC-IMS-MS, can separate isomers that may co-elute chromatographically, offering enhanced specificity for trace-level analysis in highly complex samples. researchgate.net

Vibrational (FTIR, Raman) and Electronic Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive means to identify the functional groups within this compound. These methods probe the vibrational modes of molecular bonds, yielding a unique spectral fingerprint that is invaluable for structural confirmation and analysis of intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of a molecule's chemical bonds. contractlaboratory.com For an ester like this compound, the most prominent and diagnostic absorption peak is due to the carbonyl (C=O) group stretch. spectroscopyonline.com This peak is typically strong and sharp, appearing in the region of 1735-1750 cm⁻¹ for saturated aliphatic esters. spectroscopyonline.comlibretexts.org

Another key feature in the FTIR spectrum is the C-O stretching vibrations of the ester linkage. Esters exhibit two distinct C-O stretches: the C-C-O stretch (from the acyl side) and the O-C-C stretch (from the alcohol side), which appear as strong bands in the fingerprint region between 1000 and 1300 cm⁻¹. spectroscopyonline.com The spectrum would also be characterized by C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the octyl and butyl chains, typically observed between 2850 and 3000 cm⁻¹. While FTIR is highly effective for identifying the presence of the ester functional group, it is less suited for distinguishing between different long-chain esters without reference spectra, as the dominant features are common to the ester class. mdpi.com

Raman Spectroscopy complements FTIR by detecting the inelastic scattering of monochromatic light. sfr.ca While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. sfr.ca For this compound, the C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the FTIR spectrum. Conversely, the C-C backbone and C-H stretching vibrations of the aliphatic chains can produce strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon skeleton of the molecule. The combination of FTIR and Raman provides a more complete picture of the molecule's vibrational modes. contractlaboratory.com

Electronic Spectroscopy , primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about electronic transitions within a molecule. Saturated esters like this compound lack extensive chromophores (systems of conjugated double bonds). The primary electronic transition is the n → π* transition of the carbonyl group's non-bonding electrons to the anti-bonding π* orbital. This transition is typically weak and occurs in the ultraviolet region, around 200-215 nm, often below the cutoff of common laboratory solvents, making it of limited practical use for routine characterization of this specific compound.

| Spectroscopic Technique | Functional Group/Interaction | Typical Wavenumber/Wavelength Range | Signal Intensity |

| FTIR | C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | Strong |

| C=O Stretch (Ester) | 1735 - 1750 cm⁻¹ | Very Strong, Sharp | |

| C-O Stretch (Ester) | 1000 - 1300 cm⁻¹ | Strong | |

| Raman | C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | Strong |

| C-C Stretch (Alkyl) | 800 - 1200 cm⁻¹ | Medium-Strong | |

| C=O Stretch (Ester) | 1735 - 1750 cm⁻¹ | Weak-Medium | |

| UV-Vis | n → π* Transition (C=O) | 200 - 215 nm | Weak |

Hyphenated Analytical Technologies for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures containing volatile compounds like this compound. chemijournal.comnih.gov These approaches provide superior resolution and identification capabilities compared to standalone methods.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Volatile Metabolite Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art analytical technique that offers a significant increase in separation power and peak capacity compared to conventional one-dimensional GC. wiley.comresearchgate.net This makes it exceptionally well-suited for the non-targeted analysis of complex volatile profiles found in foods, fragrances, and biological samples where this compound might be present. chemrxiv.orgmdpi.commdpi.com

The GCxGC system employs two capillary columns connected in series via a modulator. The first-dimension (¹D) column typically separates compounds based on their volatility (boiling point), similar to standard GC. mosh-moah.de The effluent from the first column is then trapped, concentrated, and periodically re-injected onto a second, shorter, and narrower column (²D) with a different stationary phase, which separates the compounds based on a different property, most commonly polarity. mosh-moah.de This "orthogonal" separation mechanism distributes the peaks across a two-dimensional plane, drastically reducing co-elution and revealing compounds that would be hidden in a one-dimensional chromatogram. wiley.comresearchgate.net

For the analysis of this compound within a volatile metabolite matrix, GCxGC provides several key advantages:

Enhanced Resolution: It can separate the target ester from isomeric compounds or other volatiles with similar boiling points. dlr.de

Increased Sensitivity: The modulation process focuses the analyte into narrow bands, leading to taller and sharper peaks, which improves the signal-to-noise ratio and lowers detection limits. mdpi.com

Structured Chromatograms: Compounds of the same chemical class (e.g., esters, alcohols, ketones) tend to elute in distinct regions of the 2D plot, aiding in compound classification and identification. mosh-moah.de

When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC becomes a powerful tool for comprehensive profiling, allowing for the simultaneous identification and semi-quantification of hundreds to thousands of volatile compounds in a single run. mdpi.comuliege.be

| Parameter | Conventional GC | Comprehensive GCxGC |

| Principle | Single column separation, primarily by boiling point. | Two orthogonal columns (e.g., boiling point x polarity) with a modulator. |

| Peak Capacity | Low to moderate (tens to a few hundred peaks). | Very high (hundreds to thousands of peaks). wiley.com |

| Resolution | Limited; co-elution is common in complex samples. | Significantly enhanced; resolves many co-eluting peaks. dlr.de |

| Sensitivity | Standard. | Increased due to cryogenic or flow-based modulation and peak refocusing. mdpi.com |

| Data Output | 2D Chromatogram (Signal vs. Time). | 3D Contour Plot (Signal vs. ¹D Retention Time vs. ²D Retention Time). |

| Application | Routine analysis, targeted quantification. | Non-targeted profiling, complex mixture analysis, metabolomics. mdpi.com |

Coupling of Chromatographic Separations with Mass Spectrometry and Other Detectors

The coupling of chromatographic techniques with mass spectrometry (MS) is the gold standard for the definitive identification and quantification of volatile compounds. mostwiedzy.plnih.gov The chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component as it elutes. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for analyzing volatile esters like this compound. mostwiedzy.pld-nb.info After separation on the GC column, the analyte enters the MS ion source. Electron Ionization (EI) is the most common ionization method, where high-energy electrons bombard the molecule, causing it to fragment in a predictable and reproducible manner. wiley.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The identification of this compound is achieved by matching its measured retention time and mass spectrum against those of a pure standard or a reference library, such as the NIST Mass Spectral Library. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, though it is more commonly applied to non-volatile, polar, or thermally labile compounds. mostwiedzy.plnih.gov For a volatile ester, GC-MS is generally the preferred method. However, LC-MS could be employed if the ester were part of a complex, non-volatile matrix that requires LC separation, or if derivatization is used to make it amenable to LC analysis. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used, which are "softer" ionization methods that typically produce a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation, providing clear molecular weight information. wiley-vch.de

Other detectors can also be coupled with chromatography. For instance, GC-FID (Flame Ionization Detector) is robust and provides excellent quantitative data for hydrocarbons but offers no structural information. LC-PDA (Photodiode Array) detector provides UV-Vis spectra of eluting compounds, but as discussed, its utility for a saturated ester is limited. nih.gov Ultimately, the combination of chromatography for separation and mass spectrometry for detection provides the most comprehensive information for the characterization of this compound. springernature.com

Biosynthesis and Metabolic Fates of 3,7 Dimethyloctyl Butanoate in Non Human Biological Systems

Elucidation of Biosynthetic Pathways in Plants, Microorganisms, and Invertebrates

The biosynthesis of 3,7-dimethyloctyl butanoate is a multi-step process that combines precursors from two major metabolic routes: the terpenoid pathway, which produces the alcohol moiety, and fatty acid metabolism, which provides the butanoate group. The final step involves the enzymatic condensation of these two components.

The synthesis of this compound requires the convergence of two distinct biosynthetic pathways to generate its alcohol and acyl-CoA precursors, followed by a final esterification step.

Alcohol Moiety Biosynthesis (3,7-Dimethyloctanol): The alcohol portion, 3,7-dimethyloctanol (a saturated monoterpenoid alcohol also known as tetrahydrogeraniol), originates from the terpenoid (or isoprenoid) biosynthesis pathway. oup.com In plants, this pathway begins with the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). oup.com These are condensed to form geranyl pyrophosphate (GPP, C10). Terpene synthases (TPS) then convert GPP into various monoterpenes, including geraniol (B1671447). Geraniol can subsequently be reduced to form citronellol (B86348), which is then further reduced to yield 3,7-dimethyloctanol. This reduction of the double bonds is a critical step in forming the saturated alcohol backbone.

Acyl Moiety Biosynthesis (Butanoyl-CoA): The butanoate portion is derived from fatty acid metabolism. frontiersin.org In most organisms, butanoyl-CoA (the activated form of butyric acid or butanoate) is synthesized from acetyl-CoA through a pathway that is a reversal of several steps of β-oxidation. This process involves the sequential action of enzymes such as thiolase, dehydrogenase, and hydratase to build the four-carbon chain. oup.com In some fermentative bacteria, butanoate is a major metabolic product. oup.com

Esterification: The final and rate-limiting step is the condensation of 3,7-dimethyloctanol with butanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.govfrontiersin.org These enzymes, particularly those belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family in plants, are responsible for the synthesis of a vast array of volatile esters that constitute fruit and flower aromas. oup.comfrontiersin.org AATs exhibit broad substrate specificity, enabling them to utilize a variety of alcohols and acyl-CoAs. nih.govacs.org An AAT enzyme with affinity for both C10-terpenoid alcohols and butanoyl-CoA would be responsible for producing this compound. nih.govoup.com

Table 1: Key Precursors and Enzymes in the Biosynthesis of this compound

| Component | Metabolic Pathway | Key Precursor(s) | Key Enzyme(s) | Reference |

|---|---|---|---|---|

| Alcohol Moiety (3,7-Dimethyloctanol) | Terpenoid Biosynthesis | IPP, DMAPP, Geranyl Pyrophosphate (GPP), Geraniol | Terpene Synthase (TPS), Dehydrogenase/Reductase | oup.com |

| Acyl Moiety (Butanoate) | Fatty Acid Metabolism / Butanoate Metabolism | Acetyl-CoA | Thiolase, Dehydrogenase, Hydratase | frontiersin.orgoup.com |

| Final Esterification | Ester Biosynthesis | 3,7-Dimethyloctanol, Butanoyl-CoA | Alcohol Acyltransferase (AAT) | nih.govnih.gov |

The elucidation of biosynthetic pathways for flavor compounds like this compound has been significantly advanced by molecular biology and genetic engineering techniques. These approaches allow for the identification of responsible genes and the reconstruction of pathways in heterologous hosts.

A primary strategy involves the use of microbial cell factories, most notably the yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov Researchers can engineer yeast to produce specific esters by introducing and overexpressing genes that encode the necessary enzymes. researchgate.netmdpi.com For instance, to produce this compound, yeast could be engineered by:

Introducing Terpenoid Pathway Genes: Expressing plant or microbial genes for geraniol synthase and subsequent reductases to produce the 3,7-dimethyloctanol precursor.

Overexpressing an Alcohol Acyltransferase (AAT): Introducing a plant or yeast AAT gene, such as ATF1 from yeast or a plant-derived AAT known to have activity with relevant substrates, to catalyze the final esterification step. nih.govoup.comresearchgate.net

Enhancing Precursor Supply: Modifying the host's central metabolism to increase the intracellular pools of acetyl-CoA and butanoyl-CoA. frontiersin.org

The successful production of the target ester in the engineered microbe confirms the function of the inserted genes and validates the hypothesized pathway. Furthermore, site-directed mutagenesis of AAT enzymes can be used to alter their substrate specificity, potentially increasing the yield and purity of the desired ester. acs.org Chromosomal integration methods are now being used to create stable, high-producing strains for industrial applications, overcoming issues associated with plasmid-based systems. nih.gov

Table 2: Genetic Engineering Strategies for Ester Biosynthesis

| Approach | Description | Target Genes/Pathways | Organism | Reference |

|---|---|---|---|---|

| Heterologous Expression | Expressing genes from one organism in a host like yeast or E. coli to produce a target compound. | Alcohol Acyltransferases (AATs), Terpene Synthases (TPS) | Saccharomyces cerevisiae | oup.commdpi.com |

| Pathway Engineering | Modifying an organism's native metabolic pathways to increase the supply of precursors. | Acetyl-CoA metabolism, Fatty Acid Synthesis | Saccharomyces cerevisiae | frontiersin.orgnih.gov |

| Enzyme Engineering | Altering an enzyme's structure through mutagenesis to improve its catalytic efficiency or substrate specificity. | Alcohol Acyltransferases (AATs) | Hanseniaspora uvarum | acs.org |

| Chromosomal Integration | Integrating expression cassettes directly into the host's genome for stable, long-term production. | Wax Ester Synthase (WS) | Saccharomyces cerevisiae | nih.gov |

Biotransformation and Biodegradation Pathways in Non-Human Organisms

Once synthesized, this compound can be modified or degraded by enzymes in various organisms. This metabolism is crucial for recycling carbon and, in the case of insects, for terminating chemical signals.

Microorganisms play a key role in the environmental degradation of esters. The primary mechanism for breaking down this compound is through enzymatic hydrolysis of the ester bond, a reaction catalyzed by carboxyl esterases (EC 3.1.1.1). ijcmas.com This cleavage releases the constituent alcohol (3,7-dimethyloctanol) and carboxylic acid (butanoic acid).

Many bacteria and fungi produce esterases with broad substrate ranges. Some esterases show high specificity for short-chain fatty acid esters like butanoates. nih.govfrontiersin.org For example, an esterase from the lactic acid bacterium Oenococcus oeni was shown to be highly active on p-nitrophenyl-butanoate. nih.gov Similarly, esterases from Streptomyces and Rhodococcus are known to hydrolyze various esters. oup.com

Following hydrolysis, the resulting products are funneled into central metabolic pathways.

Butanoic acid is readily metabolized by many microbes through the β-oxidation pathway, ultimately yielding acetyl-CoA.

3,7-Dimethyloctanol , as a terpenoid, can be degraded by specialized bacteria, such as those from the genus Pseudomonas and Rhodococcus. nih.govnih.gov These microbes possess monooxygenases and dehydrogenases that introduce functional groups and break down the carbon skeleton, allowing it to be used as a carbon and energy source. nih.gov

In both plants and insects, the concentration of volatile esters is dynamically regulated through a balance of synthesis and degradation.

In Plants: Volatile esters like this compound are key components of fruit and flower scents, playing roles in attracting pollinators and seed dispersers. mdpi.com The level of these esters is controlled not only by the activity of AATs but also by the presence of degrading carboxylesterases. mdpi.com These esterases can hydrolyze the esters back into their alcohol and acid components, which can then be recycled or converted into other metabolites. This metabolic turnover allows the plant to precisely control its scent profile during different developmental stages, such as fruit ripening. mdpi.com

In Insects: Esters are widely used as sex and aggregation pheromones. wikipedia.org For a chemical signal to be effective, it must be rapidly cleared from the environment and the insect's antenna after the signal is received. This signal termination is accomplished by metabolic enzymes, primarily esterases located in the antennae or other tissues. nih.govmdpi.com These pheromone-degrading enzymes hydrolyze the ester pheromone, rendering it inactive. nih.gov Therefore, if this compound were to function as an insect pheromone, specific carboxylesterases would be crucial for its metabolism and for maintaining the temporal resolution of the chemical signal. mdpi.com

Omics Technologies (e.g., Metabolomics, Transcriptomics) in Pathway Discovery

The discovery and characterization of pathways for complex molecules like this compound have been revolutionized by "omics" technologies. Integrating metabolomics, transcriptomics, and genomics provides a comprehensive view of the biological system. maxapress.comfrontiersin.org

Metabolomics: This technology focuses on the global analysis of all small-molecule metabolites in a biological sample. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical platform. nih.gov By comparing the metabolite profiles of different plant varieties, developmental stages, or organisms, researchers can identify specific compounds like this compound and see how their abundance correlates with specific traits (e.g., flavor, pest resistance). mdpi.comnih.govfrontiersin.org

Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a specific time. Using techniques like RNA-Seq , scientists can identify all the genes that are actively being expressed. By correlating gene expression patterns with the production of specific metabolites (identified through metabolomics), candidate genes for the biosynthetic pathway can be pinpointed. nih.govacs.org For example, a gene whose expression level is high when this compound is abundant is a strong candidate for an enzyme in its biosynthetic pathway, such as a specific AAT or terpene synthase. nih.govresearchgate.net

Integrated Multi-Omics: The most powerful approach combines metabolomic and transcriptomic data (and sometimes proteomic or genomic data) to build robust models of metabolic networks. frontiersin.orgnih.gov For example, a weighted gene co-expression network analysis (WGCNA) can identify modules of co-expressed genes that are highly correlated with the accumulation of a target ester. nih.govacs.org This has been successfully used in apples and other fruits to identify novel transcription factors and structural genes (like AATs) that regulate the biosynthesis of entire classes of esters. nih.govresearchgate.net Such integrated approaches provide a holistic understanding of how the synthesis of flavor and fragrance compounds is regulated at the molecular level. maxapress.com

Ecological Roles and Biological Functions of 3,7 Dimethyloctyl Butanoate in Non Human Contexts

Function as a Volatile Organic Compound (VOC) in Plant-Insect Interactions

Plants produce a vast array of VOCs that mediate critical interactions with their environment, particularly with insects. psu.edu These chemical signals can serve to attract beneficial organisms or repel harmful ones. scielo.org.mx The emission of these compounds is a key component of a plant's strategy for reproduction and defense. psu.eduscielo.org.mx

Volatile organic compounds are crucial for attracting pollinators to flowers and for defending against herbivores. scielo.org.mx Plants can release complex blends of volatiles from their flowers, fruits, and leaves. These scents act as long-distance cues for insects, guiding them to food sources or oviposition sites. psu.edu For instance, certain floral scents are highly attractive to specific pollinators, ensuring successful reproduction for the plant. le.ac.uk

Conversely, when attacked by herbivores, many plants release a different set of VOCs, known as herbivore-induced plant volatiles (HIPVs). plos.org These signals can act as a direct defense by repelling other herbivores or as an indirect defense by attracting the natural enemies (predators and parasitoids) of the attacking insects. psu.edu Some compounds can deter feeding or egg-laying by pests. scielo.org.mx While 3,7-dimethyloctyl butanoate belongs to the class of compounds that function in these ecological roles, specific studies documenting its direct involvement in pollinator attraction or herbivore deterrence are not prominent.

Insects detect VOCs through a sophisticated olfactory system, where odorant-binding proteins (OBPs) play a crucial role. nih.gov These proteins are found in the sensillum lymph and are thought to bind to odorant molecules, transporting them to olfactory receptors (ORs) on the surface of nerve cells, thereby triggering a neural response. plos.orgfrontiersin.org

Direct mechanistic studies on this compound are scarce, but research on its close structural analogue, 3,7-dimethyloctyl acetate (B1210297) , provides significant insight. In studies on aphids (Acyrthosiphon pisum and Myzus persicae), 3,7-dimethyloctyl acetate was shown to bind to specific OBPs, namely OBP3 and OBP7. plos.orgplos.org These proteins are also involved in the perception of the aphid alarm pheromone, (E)-β-farnesene. The binding affinity of these compounds to the OBPs is believed to be a key step in initiating a behavioral response, such as repellency. plos.orgplos.org This suggests that OBPs can discriminate between different ligands and that this selective binding is a foundation for decoding chemical information from the environment. plos.org The table below summarizes findings on the interaction of related compounds with aphid OBPs.

| Compound | Aphid Species | Odorant-Binding Protein (OBP) Interaction | Observed Effect | Reference |

| 3,7-Dimethyloctyl acetate | Acyrthosiphon pisum | Binds to OBP3 | Repellent | plos.org |

| 3,7-Dimethyloctyl acetate | Myzus persicae | Binds to OBP3 and OBP7 | Repellent | plos.orgresearchgate.net |

| (E)-β-farnesene (Alarm Pheromone) | Acyrthosiphon pisum, Myzus persicae | Binds to OBP3 and OBP7 | Strong Repellent (Alarm Response) | plos.orgplos.org |

| Farnesol | Acyrthosiphon pisum, Myzus persicae | Binds to OBP3 and OBP7 | Repellent | plos.orgplos.org |

| Geranyl acetate | Acyrthosiphon pisum, Myzus persicae | Binds to OBP3 and OBP7 | Repellent | plos.orgplos.org |

This table presents data for compounds structurally or functionally related to this compound to illustrate the mechanism of olfactory perception in insects.

Significance in Invertebrate Chemical Communication

Chemical signals, or semiochemicals, are fundamental to communication between invertebrates. Pheromones are a class of semiochemicals used for communication within the same species, modulating behaviors such as mating, aggregation, and alarm.

Pheromones can trigger specific and reliable behavioral responses. While direct pheromonal activity of this compound is not established, the repellent effect of its analogue, 3,7-dimethyloctyl acetate , on aphids demonstrates behavioral modulation. plos.org In behavioral assays, this compound induced a statistically significant repellent effect in both Acyrthosiphon pisum and Myzus persicae, similar to the natural alarm pheromone. plos.orgresearchgate.net This suggests that compounds with this structural backbone can function as pheromone analogues, interfering with normal insect behavior.

Furthermore, another structurally related compound, (Z)-3,7-Dimethylocta-2,6-dienyl octanoate (B1194180) , has been identified as a component of the pheromone system in certain moth species. ontosight.ai Such compounds can act as sex pheromones, attracting mates over long distances, which is a critical aspect of their reproductive cycle. ontosight.ai These findings highlight the potential for esters of 3,7-dimethyloctanol to possess significant pheromonal or modulatory activity in various insect species.

Beyond alarm and sex attraction, pheromones can also signal for aggregation or dispersal. Aggregation pheromones draw individuals together to a food source or habitat, while dispersal cues (or epideictic pheromones) encourage individuals to spread out, reducing competition. The compound (Z)-3,7-Dimethylocta-2,6-dienyl octanoate is suggested to have a potential role as an aggregation pheromone. ontosight.ai This function is vital for species that benefit from group feeding or defense. Conversely, the repellent action of 3,7-dimethyloctyl acetate in aphids serves as a dispersal cue, causing them to scatter in response to a perceived threat. plos.org

Involvement in Microbial Ecology and Interspecies Signaling

Microorganisms, including bacteria and fungi, produce a diverse suite of microbial volatile organic compounds (MVOCs) that play a significant role in their ecology. diva-portal.orgunavarra.es These compounds mediate interactions within and between species, including communication, competition, and symbiosis. unavarra.es The volatilome of a microbial community is complex and depends on the species present, their metabolic state, and environmental conditions. arxiv.org

MVOCs can influence the behavior of other organisms, including insects and plants. unavarra.es For example, some microbial volatiles are known to attract insects, which may aid in the dispersal of the microbe's spores. unavarra.es Others can promote plant growth or induce defense responses in plants against pathogens. unavarra.es The chemical classes of MVOCs are broad and include alcohols, ketones, terpenes, and esters. diva-portal.orgarxiv.org While esters are a known class of MVOCs, there is no specific evidence in the reviewed literature identifying this compound as a key signaling molecule in microbial ecosystems. The study of MVOCs is an expanding field, and many compounds and their precise ecological functions remain to be discovered. nih.gov

Lack of Available Data for this compound in Specified Research Context

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the application of This compound in behavioral bioassays and electrophysiological studies within the field of chemical ecology.

While the compound, also known by synonyms such as tetrahydrogeranyl butanoate and 3,7-dimethyloctyl butyrate (B1204436), is documented in chemical inventories, specific experimental data relating to its role as a semiochemical (such as a pheromone or allomone) and its perception by non-human organisms through behavioral or direct neural measurement is not available in the reviewed sources.

It is noteworthy that closely related chemical analogues have been the subject of such research. For instance, extensive studies have been conducted on 3,7-dimethyloctyl acetate and 3,7-dimethyloctyl benzoate (B1203000) . These compounds have been evaluated for their effects on insect behavior, particularly as repellents for aphids. plos.orgresearchgate.net Research has involved behavioral bioassays in olfactometers to measure repellency and has explored the molecular interactions with insect odorant-binding proteins (OBPs), which are key to the perception of chemical signals. plos.org

However, due to the strict requirement to focus solely on This compound , the detailed findings from these studies on its acetate and benzoate analogues cannot be presented here. The functional properties of esters in chemical ecology are highly specific to both the alcohol and the carboxylic acid components; therefore, data for one analogue cannot be accurately extrapolated to another.

Similarly, the unsaturated analogue, (R)-3,7-dimethyloct-6-enyl butyrate , is mentioned as a compound of interest in pheromone research and chemical ecology, but specific bioassay or electrophysiology data was not found in the search results. ontosight.ai

Given the absence of specific, detailed research findings and data tables for This compound in the context of behavioral bioassays and electrophysiological studies, it is not possible to generate the requested article section while adhering to the required standards of scientific accuracy and strict adherence to the specified compound.

Environmental Fate and Degradation Dynamics of 3,7 Dimethyloctyl Butanoate

Biodegradation in Environmental Compartments

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the environmental fate of 3,7-dimethyloctyl butanoate. This process is expected to occur in soil and aquatic systems where microbial communities are present.

In both soil and water, it is anticipated that this compound will be biodegraded by a wide variety of microorganisms. The initial step in the biodegradation of an ester is typically the enzymatic hydrolysis of the ester bond by esterases or lipases, which are common enzymes in microbial populations. This would release 3,7-dimethyloctanol and butyric acid.

Both of these breakdown products are readily biodegradable. Butyric acid is a short-chain fatty acid that can be utilized by many bacteria as a carbon and energy source through pathways like beta-oxidation. wikipedia.orgaidic.itresearchgate.net 3,7-dimethyloctanol, a branched-chain alcohol, is also expected to be degraded by microorganisms. The degradation of the structurally similar compound citronellol (B86348) is known to occur in the environment. epa.govnih.govepa.gov

The rate of biodegradation can be influenced by several factors, including temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading similar compounds. nih.gov In general, the biodegradation of esters with longer alkyl chains can be slower than those with shorter chains. mdpi.com

The primary enzymatic pathway for the initial breakdown of this compound in the environment is ester hydrolysis, catalyzed by extracellular or intracellular esterases and lipases produced by bacteria and fungi.

Ester Hydrolysis:

Enzymes: Carboxylesterases, lipases.

Reaction: this compound + H₂O → 3,7-Dimethyloctanol + Butyric acid.

Significance: This initial step breaks the ester into smaller, more easily metabolized components.

Following hydrolysis, the resulting alcohol and carboxylic acid are further metabolized through separate pathways:

Metabolism of 3,7-Dimethyloctanol:

The branched-chain alcohol would likely be oxidized to the corresponding aldehyde and then to a carboxylic acid.

Further degradation would proceed through pathways for branched-chain fatty acid metabolism, which may involve beta-oxidation and other oxidative processes.

Metabolism of Butyric Acid:

Butyric acid is activated to butyryl-CoA.

Butyryl-CoA then enters the beta-oxidation pathway, where it is sequentially oxidized to acetyl-CoA.

Acetyl-CoA can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,7-dimethyloctanol |

| Butyric acid |

| Methyl acetate (B1210297) |

| Ethyl acetate |

| Di-n-butylphthalate |

| Pamplewood |

| 3,7-dimethyloct-6-en-1-ol (Citronellol) |

| Butyryl-CoA |

Factors Influencing Biodegradability and Persistence

The environmental persistence of this compound, like other organic esters, is determined by its susceptibility to biodegradation. The rate and extent of this degradation are influenced by a combination of molecular properties and environmental conditions. Key factors include the chemical structure of the ester, the presence and abundance of capable microorganisms, and various physicochemical parameters of the environment. researchgate.net

The structure of an ester is a primary determinant of its biodegradability. Studies on various alkyl esters have shown that properties such as total carbon number, chain length, and the presence of branching significantly affect degradation rates. mdpi.com For instance, research on the anaerobic biodegradation of esters in marine sediment suggests that esters with a total carbon number between 12 and 18 are often more readily biodegradable. The structure of this compound, a C14 ester, falls within this range. However, the presence of branching in the alcohol moiety (the 3,7-dimethyloctyl group) is a critical factor that can hinder biodegradation. mdpi.com Linear alkyl chains are generally degraded more easily by microbial enzymes, while branched structures can cause steric hindrance, slowing down the enzymatic process. researchgate.net Similarly, esters with longer alkyl chains tend to have slower biodegradation rates. mdpi.com

Environmental conditions play a crucial role in mediating microbial activity. researchgate.net Factors such as temperature, pH, nutrient availability, and the presence of oxygen are all significant. researchgate.netkaochemicals-eu.com Aerobic biodegradation, which occurs in the presence of oxygen, is a primary degradation pathway for many organic compounds in environments like surface water and topsoil. kaochemicals-eu.com In anaerobic conditions, such as in deep sediment, degradation can still occur but often at a slower rate and through different microbial pathways. kaochemicals-eu.com The bioavailability of the compound, which is its accessibility to microorganisms, also influences degradation rates. researchgate.net

| Factor | Influence on Biodegradability & Persistence |

| Molecular Structure | |

| Branching | Branched structures, like in the 3,7-dimethyloctyl group, can decrease the rate of biodegradation due to steric hindrance for microbial enzymes. mdpi.comresearchgate.net |

| Carbon Chain Length | Longer carbon chains can sometimes lead to slower degradation rates and increased persistence. mdpi.com |

| Total Carbon Number | Esters with a total carbon number between 12 and 18 are often recommended for better biodegradability in certain environments. mdpi.com |

| Environmental Conditions | |

| Microbial Population | The presence of a diverse and adapted microbial community capable of producing ester-hydrolyzing enzymes (esterases, lipases) is essential for degradation. researchgate.net |

| Oxygen Availability | Aerobic conditions generally support faster degradation for many esters compared to anaerobic conditions. kaochemicals-eu.com |

| Temperature & pH | Optimal temperature and pH ranges enhance microbial activity and enzymatic efficiency, accelerating biodegradation. researchgate.netresearchgate.net |

| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) supports microbial growth and metabolism, facilitating the breakdown of the ester. researchgate.net |

| Bioavailability | The degree to which the compound is dissolved or accessible to microorganisms affects its degradation rate. Low water solubility can limit bioavailability. researchgate.net |

Environmental Distribution and Compartmentalization Research

Adsorption to Environmental Matrices (e.g., soil, sediment)

Once released into the environment, this compound will partition between different environmental compartments, including water, air, soil, and sediment. Its tendency to adsorb to solid matrices like soil and sediment is a key process governing its transport and fate. This adsorption is largely influenced by the compound's hydrophobicity (water-hating nature) and the physicochemical properties of the matrix itself. ecetoc.org

The properties of the environmental matrix are also critical. Soil and sediment with higher percentages of organic matter and certain types of clay minerals will exhibit greater adsorption capacity for organic compounds. ecetoc.orgnih.govtci-thaijo.org The pH of the system can also be a factor, although it is more significant for ionizable compounds than for neutral esters. epa.gov

| Factor | Influence on Adsorption |

| Chemical Properties | |

| Hydrophobicity (Log Kow) | Higher hydrophobicity (higher octanol-water partition coefficient, Kow) leads to stronger adsorption to soil organic matter. mdpi.commdpi.com |

| Molecular Size/Structure | Larger molecules and those with long alkyl chains tend to adsorb more strongly. mdpi.comnih.gov |

| Matrix Properties | |

| Organic Carbon Content | Higher organic carbon content in soil or sediment significantly increases the adsorption of hydrophobic compounds. ecetoc.org |

| Clay Mineral Content | The type and amount of clay minerals can influence adsorption capacity. nih.gov |

| pH | Can influence surface charges of the matrix, though it is a more dominant factor for ionizable compounds. epa.gov |

| Temperature | Adsorption processes can be temperature-dependent. researchgate.net |

Theoretical Modeling of Environmental Partitioning

To predict how this compound will be distributed in the environment, scientists use theoretical multimedia fate models. These models estimate the equilibrium distribution of a chemical among various environmental compartments such as air, water, soil, sediment, and biota. The foundation of these models lies in the chemical's intrinsic physical and chemical properties, particularly its partition coefficients. nih.gov

Partition coefficients describe how a chemical distributes itself between two immiscible phases at equilibrium. Key coefficients used in environmental modeling include:

Octanol-Water Partition Coefficient (Kow): This measures the ratio of a chemical's concentration in octanol (B41247) versus water. It is a critical indicator of hydrophobicity and is used to predict bioaccumulation and adsorption to soil and sediment. ecetoc.orgmdpi.com

Octanol-Air Partition Coefficient (Koa): This describes the partitioning between organic matter (approximated by octanol) and air. It is important for understanding the distribution of semivolatile organic compounds between the particle and gas phases in the atmosphere. nih.govacs.org

Henry's Law Constant (H) or Air-Water Partition Coefficient (Kaw): This indicates the tendency of a chemical to partition from water to air, a measure of its volatility from aqueous solutions. nih.gov

Using these and other parameters (like vapor pressure and water solubility), models such as fugacity-based models can calculate the likely concentration of this compound in each environmental compartment. For example, a high Kow value would suggest that the compound is likely to be found in soil, sediment, and fatty tissues of organisms rather than in water. A low Henry's Law constant would suggest it is less likely to volatilize from water bodies into the atmosphere. Various modeling approaches, such as the KOA model, have been used to examine the phase partitioning of other esters in the environment. acs.orgresearchgate.net

| Partition Coefficient | Description & Significance |

| Kow (Octanol-Water) | Ratio of a chemical's concentration in octanol to its concentration in water. A high Kow indicates hydrophobicity and a tendency to adsorb to organic matter and bioaccumulate. ecetoc.orgmdpi.com |

| Koc (Organic Carbon-Water) | Describes the adsorption of a chemical to the organic carbon fraction of soil or sediment. It is often estimated from Kow and is a key parameter for predicting leaching and runoff. ecetoc.org |

| Koa (Octanol-Air) | Ratio of a chemical's concentration in octanol to its concentration in the air. It helps predict partitioning between atmospheric particles and the gas phase. nih.govacs.org |

| Kaw (Air-Water) | Ratio of a chemical's concentration in air to its concentration in water (related to Henry's Law Constant). It indicates the potential for a chemical to volatilize from water. nih.gov |

Bioremediation Potential and Strategies for Environmental Management

The primary mechanism for the biological breakdown of esters like this compound is enzymatic hydrolysis. This process involves the cleavage of the ester bond to yield the parent alcohol (3,7-dimethyloctanol) and carboxylic acid (butanoic acid). This breakdown pathway forms the basis for potential bioremediation strategies. Bioremediation utilizes microorganisms or their enzymes to degrade or detoxify environmental pollutants. nih.gov

For environments contaminated with esters, bioremediation could involve stimulating the indigenous microbial populations that are capable of ester hydrolysis (intrinsic bioremediation) or introducing specific microorganisms known for their high esterase or lipase (B570770) activity (bioaugmentation). nih.gov Fungi and bacteria are known to produce a wide array of these hydrolytic enzymes, which can break down flavor and fragrance compounds. researchgate.net The effectiveness of bioremediation depends on creating optimal environmental conditions (e.g., pH, temperature, nutrient levels) to support robust microbial growth and enzymatic activity. researchgate.net

Broader environmental management strategies, particularly within the fragrance industry, are increasingly focused on principles of "green chemistry" and sustainability. nih.gov This involves designing and synthesizing fragrance molecules that are not only effective but also inherently biodegradable, reducing their environmental persistence. kaochemicals-eu.com There is a move towards using readily biodegradable ingredients in fragrance formulations to prevent their accumulation in ecosystems. kaochemicals-eu.com Biotechnological approaches, such as using microbial fermentation or enzymatic processes to produce fragrance compounds, are also being explored as more sustainable alternatives to traditional chemical synthesis. researchgate.netnih.gov These bio-based production methods can reduce reliance on petrochemical precursors and generate products that are considered "natural." nih.gov

| Strategy | Description |

| Intrinsic Bioremediation | Relies on the natural ability of indigenous microorganisms at a contaminated site to degrade the pollutant without human intervention, other than monitoring. nih.gov |

| Bioaugmentation | The introduction of specific, highly efficient microbial strains or consortia to a contaminated site to enhance the degradation of the target pollutant. |

| Biostimulation | The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the existing bacteria capable of bioremediation. |

| Green Chemistry | A proactive approach focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, it involves creating fragrances with enhanced biodegradability. kaochemicals-eu.comnih.gov |

| Biocatalysis/Fermentation | Using enzymes or whole microorganisms to synthesize fragrance compounds, which can be a more sustainable manufacturing process. researchgate.netnih.gov |

Future Research Directions and Emerging Applications of 3,7 Dimethyloctyl Butanoate in Academic Contexts

Advanced Studies in Flavor and Fragrance Chemistry (Academic Focus)

The exploration of 3,7-dimethyloctyl butanoate within academic research is paving the way for a deeper understanding of flavor and fragrance science. Current investigations are focused on the intricate relationship between its molecular structure and sensory perception, as well as on developing novel, sustainable methods for its synthesis.

Elucidating Molecular Mechanisms of Olfactory Perception

A significant area of academic inquiry revolves around how the human olfactory system perceives and differentiates esters like this compound. Researchers are working to identify the specific olfactory receptors that bind to this molecule and to understand the subsequent signaling cascade that results in the perception of its characteristic fruity and rosy aroma. This research is fundamental to predicting the scent of new molecules and to designing novel fragrance compounds with tailored sensory profiles. Understanding these mechanisms at a molecular level could lead to advancements in flavor and fragrance creation, as well as in the diagnosis and treatment of olfactory disorders.

Biomimetic Approaches to Natural Product Synthesis and Design